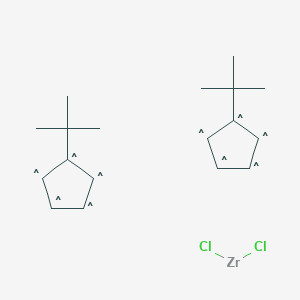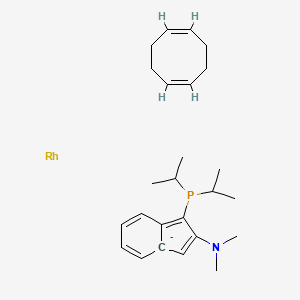
3-Di-i-propylphosphoranylidene-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)rhodium(I), 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Di-i-propylphosphoranylidene-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)rhodium(I), 95% is a useful research compound. Its molecular formula is C25H37NPRh- and its molecular weight is 485.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Di-i-propylphosphoranylidene-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)rhodium(I), 95% is 485.17186 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Di-i-propylphosphoranylidene-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)rhodium(I), 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Di-i-propylphosphoranylidene-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)rhodium(I), 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Properties and Structural Investigations
Catalytic Applications in Borylation Reactions
Rhodium and iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands and cyclooctadiene, have been explored for their catalytic properties in borylation reactions. These reactions are crucial for synthesizing arylboronic acids, which are key intermediates in various organic syntheses (Frey et al., 2006).
Coordination Chemistry of Indenyl Ligands
Research on rhodium(I) coordination chemistry has shown divergent isomerization behavior of indenyl ligands bearing either one or two pnictogen donor fragments. These studies contribute to understanding the coordination behavior and structural dynamics of rhodium complexes (Cipot et al., 2003).
Cationic Rhodium(I)–Diolefin Complexes
The synthesis and catalytic activity of cationic rhodium(I) complexes with diolefins and optically active ligands have been investigated for reactions like hydrosilylation and hydrogenation, highlighting the versatility of rhodium complexes in catalysis (Cadierno et al., 2010).
Synthesis of Tertiary Carbinamines
Rhodium-catalyzed [3+2] annulation of N-unsubstituted aromatic ketimines and alkynes for the synthesis of indene-based tertiary carbinamines showcases the potential of rhodium complexes in facilitating novel synthetic routes (Sun et al., 2010).
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NP.C8H12.Rh/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;/h7-13H,1-6H3;1-2,7-8H,3-6H2;/q-1;;/b;2-1-,8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYSCVNBRZAFX-GHDUESPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=C2C=CC=C[C-]2C=C1N(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(P(C(C)C)C1=C2[C-](C=C1N(C)C)C=CC=C2)C.C1/C=C\CC/C=C\C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NPRh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)
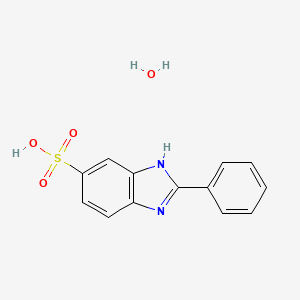
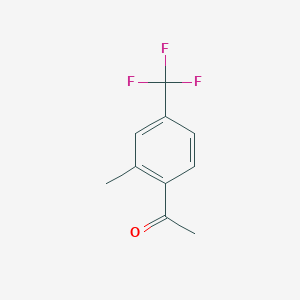
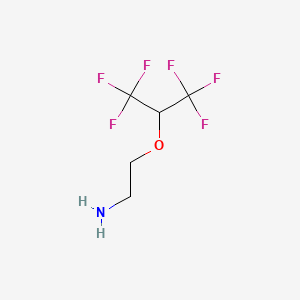
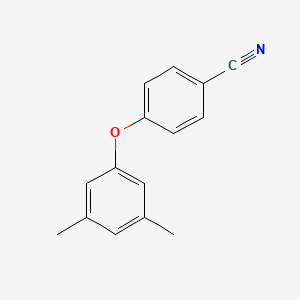
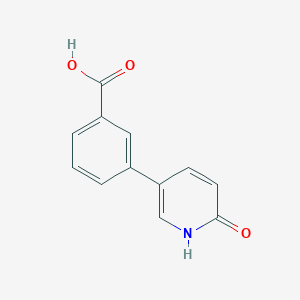
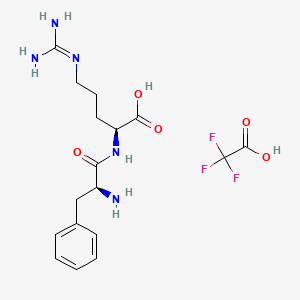

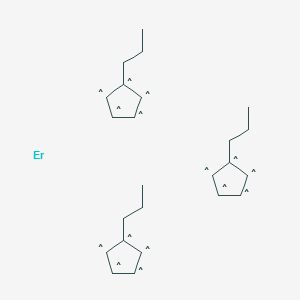
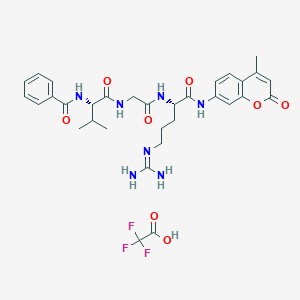
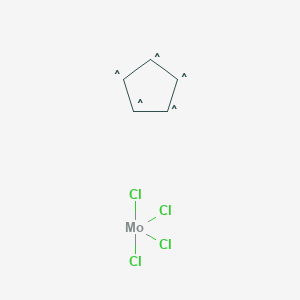

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
